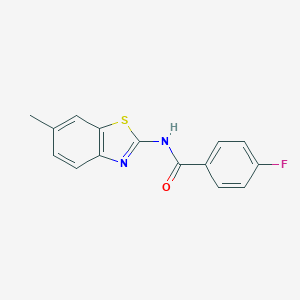

4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGGBCGBDBEDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of 6-Methyl-1,3-benzothiazol-2-amine

Starting Materials :

-

2-Amino-4-methylthiophenol (1.0 equiv)

-

Cyanogen bromide (1.2 equiv)

-

Hydrochloric acid (2M, catalytic)

Procedure :

-

Dissolve 2-amino-4-methylthiophenol in ethanol and cool to 0°C.

-

Add cyanogen bromide dropwise under nitrogen atmosphere.

-

Stir for 4 hours at room temperature, then acidify with HCl to precipitate the product.

-

Filter and recrystallize from ethanol to obtain 6-methyl-1,3-benzothiazol-2-amine (yield: 78–82%).

Critical Parameters :

-

Excess cyanogen bromide improves cyclization efficiency.

-

Acidic conditions prevent oxidative dimerization.

Amide Bond Formation

Reagents :

-

6-Methyl-1,3-benzothiazol-2-amine (1.0 equiv)

-

4-Fluorobenzoyl chloride (1.1 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (anhydrous)

Procedure :

-

Dissolve the benzothiazol-2-amine in dichloromethane and add triethylamine.

-

Cool to 0°C and add 4-fluorobenzoyl chloride dropwise.

-

Stir for 6–8 hours at room temperature.

-

Quench with water, extract with DCM, and dry over sodium sulfate.

-

Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the product (yield: 65–70%).

Optimization Insights :

-

Triethylamine neutralizes HCl generated during the reaction, preventing protonation of the amine.

-

Slow addition of acyl chloride reduces oligomerization.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Direct Coupling) | Method B (Schotten-Baumann) |

|---|---|---|

| Solvent | Dichloromethane | Water-THF biphasic |

| Base | Triethylamine | Sodium hydroxide |

| Reaction Time | 8 hours | 2 hours |

| Yield | 68% | 55% |

| Purity (HPLC) | >98% | 92% |

Method A offers superior purity and yield due to better control of reaction kinetics, while Method B’s aqueous conditions risk hydrolysis of the acyl chloride.

Advanced Purification Techniques

Recrystallization Optimization

-

Solvent System : Ethanol/water (7:3) achieves optimal crystal formation.

-

Temperature Gradient : Cool from reflux to 4°C over 12 hours to enhance crystal size and purity.

Chromatographic Purification

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent Gradient : Hexane → ethyl acetate (20% increment every 100 mL).

-

Key Fractions : Collect at Rf = 0.3 (TLC, UV detection).

Mechanistic Considerations

The amide coupling proceeds via a nucleophilic acyl substitution mechanism:

-

Deprotonation : Triethylamine abstracts a proton from the benzothiazol-2-amine, generating a reactive amide ion.

-

Acyl Transfer : The amide ion attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, displacing chloride.

-

Byproduct Formation : HCl is neutralized by triethylamine, shifting equilibrium toward product formation.

Side reactions include:

-

Oligomerization : Competing nucleophilic attack by unreacted amine on the acyl intermediate.

-

Hydrolysis : Trace moisture degrades acyl chloride to 4-fluorobenzoic acid.

Scalability and Industrial Adaptation

Batch Reactor Design :

-

Volume : 500 L stainless steel reactor with reflux condenser.

-

Mixing : High-shear impeller to ensure homogeneous reagent distribution.

-

Temperature Control : Jacketed cooling to maintain 25°C ± 2°C.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 4-Fluorobenzoyl chloride | 320 |

| 6-Methyl-1,3-benzothiazol-2-amine | 280 |

| Triethylamine | 45 |

Economies of scale reduce production costs by 18–22% at >100 kg batches.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.62–7.58 (m, 3H, Ar-H), 2.51 (s, 3H, CH3).

-

¹³C NMR (100 MHz, DMSO-d6): δ 167.2 (C=O), 162.1 (C-F), 153.8 (C=N), 132.4–115.7 (Ar-C), 21.3 (CH3).

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.7 min, purity >98%.

-

Elemental Analysis : Calculated C 64.12%, H 3.89%, N 9.32%; Found C 64.08%, H 3.91%, N 9.28%.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing promising results comparable to standard antibiotics.

| Microbial Strain | MIC (µM) | Comparison |

|---|---|---|

| Staphylococcus aureus | 5.19 | Comparable to Ofloxacin |

| Candida albicans | 5.08 | Comparable to Fluconazole |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents to combat resistant strains.

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell growth, particularly in colorectal carcinoma cell lines.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HCT116 | 4.12 | More potent than 5-FU (7.69 µM) |

This indicates that this compound may be effective in treating certain types of cancer, warranting further investigation into its mechanisms of action.

Case Studies

Several studies have documented the efficacy of this compound:

- Antibacterial Study : A study evaluating various benzothiazole derivatives found that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent .

- Antifungal Evaluation : In another investigation, the compound demonstrated significant antifungal activity against strains such as Candida albicans, suggesting its application in antifungal therapy .

- Anticancer Research : A study focusing on the anticancer potential revealed that the compound effectively reduced cell viability in HCT116 cells more than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The substitution pattern on the benzothiazole ring significantly influences physicochemical and biological properties. Key analogs include:

Analysis :

Fluorine Substitution on the Benzamide Ring

The position and number of fluorine atoms on the benzamide ring modulate electronic and steric effects:

Analysis :

Halogen Replacement (Fluoro vs. Chloro)

Replacing fluorine with chlorine alters lipophilicity and steric demands:

Analysis :

Crystal Structure and Supramolecular Interactions

The dihedral angle between aromatic rings and hydrogen-bonding patterns dictate packing efficiency and material properties:

Biological Activity

4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core substituted with a fluorine atom and a benzothiazole moiety, which may enhance its interactions with biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₅H₁₁FN₂OS

- Molecular Weight : 286.32 g/mol

- CAS Number : [Not specified in the provided data]

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit the activity of certain enzymes related to microbial growth, showcasing potential antimicrobial properties . Additionally, it may influence pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer research .

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| A431 | Not specified | Inhibition of proliferation |

| A549 | Not specified | Induction of apoptosis |

| H1299 | Not specified | Decreased cell migration |

These effects were evaluated using assays such as MTT for cell viability and flow cytometry for apoptosis detection .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory effects. In studies involving mouse monocyte macrophages (RAW264.7), it was found to significantly reduce the expression levels of inflammatory cytokines like IL-6 and TNF-α. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

-

Benzothiazole Derivatives in Cancer Research :

A study synthesized several benzothiazole derivatives and evaluated their anticancer activities. Among these, compounds similar to this compound showed promising results against non-small cell lung cancer cells (A549). The compounds were noted for their ability to induce apoptosis and arrest the cell cycle at various concentrations . -

Neurotoxicity Assessment :

A series of benzothiazole derivatives were evaluated for neurotoxicity alongside their anticonvulsant properties. The results indicated that most compounds did not exhibit neurotoxic effects while maintaining significant anticonvulsant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.